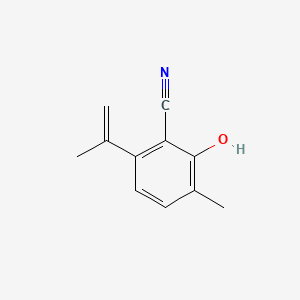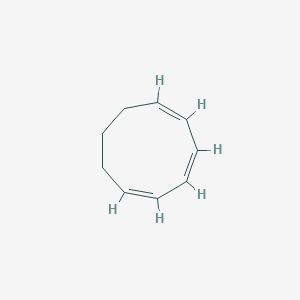
Regramostim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Regramostim is produced using recombinant DNA technology. The gene encoding human granulocyte-macrophage colony-stimulating factor is inserted into an expression vector, which is then introduced into a host cell, such as yeast or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is then purified through various chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is typically produced in large bioreactors. The process involves the fermentation of genetically modified yeast or mammalian cells, followed by protein extraction and purification. The final product is formulated and tested for quality and efficacy before being distributed for clinical use .
Chemical Reactions Analysis
Types of Reactions
Regramostim undergoes various biochemical reactions, including:
Oxidation: This reaction can occur during storage or in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the protein structure, potentially affecting its activity.
Substitution: Chemical modifications, such as glycosylation, can occur during the production process, altering the protein’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol.
Glycosylation: Enzymatic processes involving glycosyltransferases.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various glycosylated derivatives .
Scientific Research Applications
Regramostim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying glycosylation and protein folding.
Biology: Investigated for its role in immune cell activation and differentiation.
Medicine: Used to accelerate bone marrow recovery in patients undergoing chemotherapy or bone marrow transplantation.
Industry: Employed in the production of other recombinant proteins and as a research tool in biotechnology.
Mechanism of Action
Regramostim exerts its effects by binding to the granulocyte-macrophage colony-stimulating factor receptor on the surface of target cells. This binding activates a signal transduction pathway involving the Janus kinase 2 and signal transducer and activator of transcription proteins, leading to the production of hemopoietic cells and neutrophils. Additionally, this compound promotes the migration of epithelial cells and regulates cytokine production .
Comparison with Similar Compounds
Similar Compounds
Sargramostim: Another recombinant human granulocyte-macrophage colony-stimulating factor, produced in yeast.
Molgramostim: A bacterially derived recombinant human granulocyte-macrophage colony-stimulating factor.
Filgrastim: A recombinant human granulocyte colony-stimulating factor that primarily stimulates the production of neutrophils.
Uniqueness of Regramostim
This compound is unique due to its specific glycosylation pattern, which can affect its pharmacokinetics, biologic activity, antigenicity, and toxicity. Compared to sargramostim and molgramostim, this compound is produced in mammalian cells, resulting in a glycosylation pattern more similar to that of endogenous human granulocyte-macrophage colony-stimulating factor .
Properties
CAS No. |
127757-91-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







